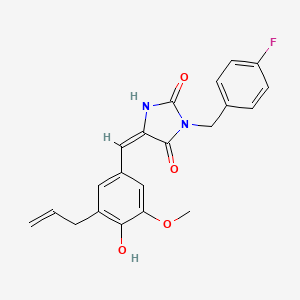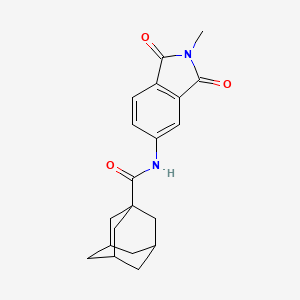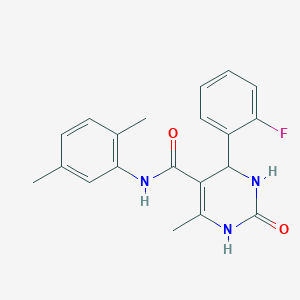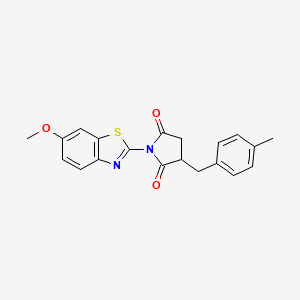![molecular formula C16H14BrNO7S B4023171 methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4023171.png)
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolidinone acetate derivatives involves cyclocondensation reactions, showcasing the versatility and efficiency of synthesizing iminothiazolidin-4-one derivatives. For example, a series of new iminothiazolidin-4-one acetate derivatives was synthesized and evaluated for their potential as inhibitors, demonstrating the synthetic approach to such compounds (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. These analyses provide insights into the molecular geometry, confirming the structural integrity and theoretical predictions of these compounds (Sher Ali et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential as building blocks for more complex molecules. For instance, the addition reaction of o-aminobenzenethiol to thiazolidones has been explored, leading to the formation of adducts and further derivatives with potential fungicidal activity (H. Nagase, 1974).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are often determined through experimental methods and contribute to the understanding of the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the development of therapeutics. Thiazolidinone derivatives have shown a range of activities, such as inhibitory effects on enzymes, which are attributed to their chemical structure and properties (Sher Ali et al., 2012).
Propiedades
IUPAC Name |
methyl 2-[(5E)-5-[[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO7S/c1-23-13(19)7-18-15(21)12(26-16(18)22)6-9-5-10(17)3-4-11(9)25-8-14(20)24-2/h3-6H,7-8H2,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYZNDXGLJCRS-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4023092.png)

![5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)
![5-acetyl-2,4-dimethyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B4023109.png)
![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)




![4-{[4-(4-methyl-1-piperazinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4023155.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4023181.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4023188.png)